molecular formula C14H18N2O2S2 B014668 Dansylamidoethyl Mercaptan CAS No. 5354-61-0

Dansylamidoethyl Mercaptan

Cat. No.: B014668
CAS No.: 5354-61-0
M. Wt: 310.4 g/mol
InChI Key: NIZZMACEVFIQSD-UHFFFAOYSA-N
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Description

Dansylamidoethyl Mercaptan is a chemical compound known for its fluorescent properties. It is primarily used in research settings due to its ability to bind to thiol groups in proteins and other molecules. The compound has the molecular formula C14H18N2O2S2 and a molecular weight of 310.44 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dansylamidoethyl Mercaptan can be synthesized through a multi-step process involving the reaction of dansyl chloride with 2-aminoethanethiol. The reaction typically occurs in an organic solvent such as chloroform, under controlled temperature conditions to ensure the stability of the product .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes rigorous purification steps to achieve high purity levels required for research applications. The compound is usually stored at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: Dansylamidoethyl Mercaptan undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly with electrophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide or iodine can be used for oxidation reactions.

    Solvents: Organic solvents like chloroform and dimethyl sulfoxide are commonly used.

Major Products:

Scientific Research Applications

Dansylamidoethyl Mercaptan is widely used in various fields of scientific research:

Mechanism of Action

The primary mechanism of action of Dansylamidoethyl Mercaptan involves its ability to bind to thiol groups in proteins. This binding occurs through the formation of covalent adducts, which can be used to probe the presence of disulfide bonds in proteins. The fluorescent properties of the compound allow for easy detection and analysis of these interactions .

Comparison with Similar Compounds

  • 1,2-Ethanedithiol
  • 1-Butanethiol
  • 2-Methyl-3-furanthiol
  • 2-Furanmethanethiol

Comparison: Dansylamidoethyl Mercaptan is unique due to its strong fluorescent properties, which make it particularly useful in research applications involving fluorescence detection. Unlike other mercaptans, it provides a dual function of binding to thiol groups and enabling their visualization through fluorescence .

Biological Activity

Introduction

Dansylamidoethyl mercaptan (DAM) is a compound that has garnered attention for its biochemical properties, particularly its interactions with sulfhydryl groups in proteins. This article explores the biological activity of DAM, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C₁₄H₁₈N₂O₂S₂
  • Molecular Weight : 306.43 g/mol
  • CAS Number : 5354-61-0

DAM is characterized by its ability to react with -SH groups, which are abundant in various biomolecules, including proteins and enzymes. This reactivity underpins its biological activity and potential applications in biochemical research.

Interaction with Thiol Groups

This compound reacts specifically with thiol (-SH) groups in proteins. This interaction can lead to the modification of protein structure and function, influencing various cellular processes. The compound's affinity for thiols suggests it could serve as a probe for studying redox states in biological systems and for detecting sulfhydryl-containing molecules .

Cytotoxicity and Anticancer Potential

Preliminary studies suggest that compounds related to DAM exhibit cytotoxic effects on cancer cells. For instance, allyl mercaptan, a structurally similar compound, has been shown to induce apoptosis in colon cancer cells through HDAC inhibition . While direct evidence for DAM's anticancer properties is still emerging, its ability to modify protein functions could position it as a candidate for further investigation in cancer therapeutics.

Case Studies and Research Findings

  • Cell Line Studies : In vitro studies using various cancer cell lines have demonstrated that compounds with similar thiol-reactive properties can lead to significant growth inhibition. For example, allyl mercaptan was found to induce cell cycle arrest and apoptosis through mechanisms involving histone hyperacetylation .
  • Detection of Thiols : DAM has been utilized as a fluorescent probe for detecting thiol-containing biomolecules. Its dansyl group allows for fluorescence-based assays, making it valuable in biochemical research for studying redox biology .
  • Structure-Activity Relationships : Research on homologous series of mercaptans indicates that the biological activity of these compounds often correlates with their chemical structure and reactivity towards thiol groups . This provides a framework for understanding how DAM might function within biological systems.

Data Table: Comparison of Biological Activities

CompoundMechanism of ActionBiological ActivityReferences
This compoundThiol modificationPotential cytotoxicity
Allyl MercaptanHDAC inhibitionInduces apoptosis
Other Organosulfur CompoundsRedox modulationAnticancer properties

Properties

IUPAC Name

5-(dimethylamino)-N-(2-sulfanylethyl)naphthalene-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S2/c1-16(2)13-7-3-6-12-11(13)5-4-8-14(12)20(17,18)15-9-10-19/h3-8,15,19H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIZZMACEVFIQSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20409591
Record name Dansylamidoethyl Mercaptan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20409591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5354-61-0
Record name Dansylamidoethyl Mercaptan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20409591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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